

Application Notes: 2-Aminobenzhydrazide in the Development of Fluorescent Probes

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Compound of Interest

Compound Name: 2-Aminobenzhydrazide

Cat. No.: B158828

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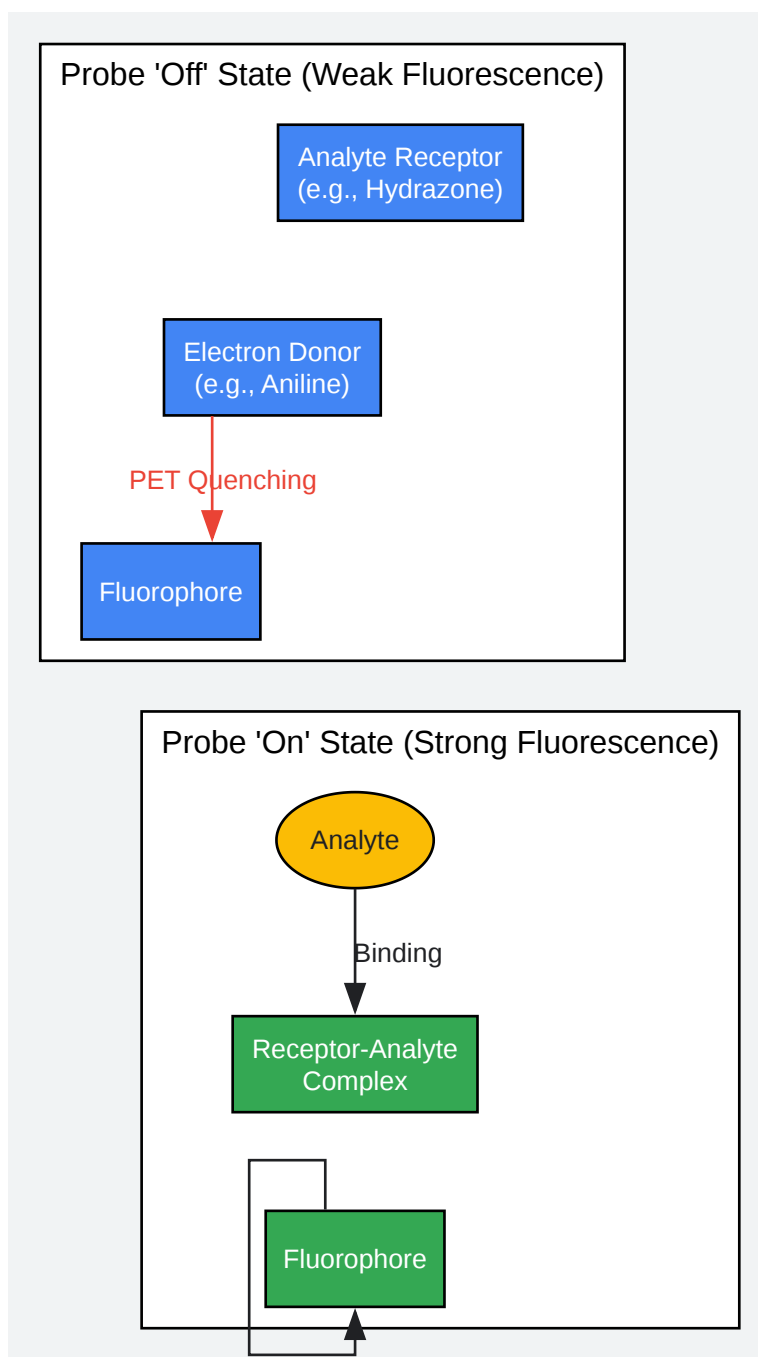
Audience: Researchers, scientists, and drug development professionals.

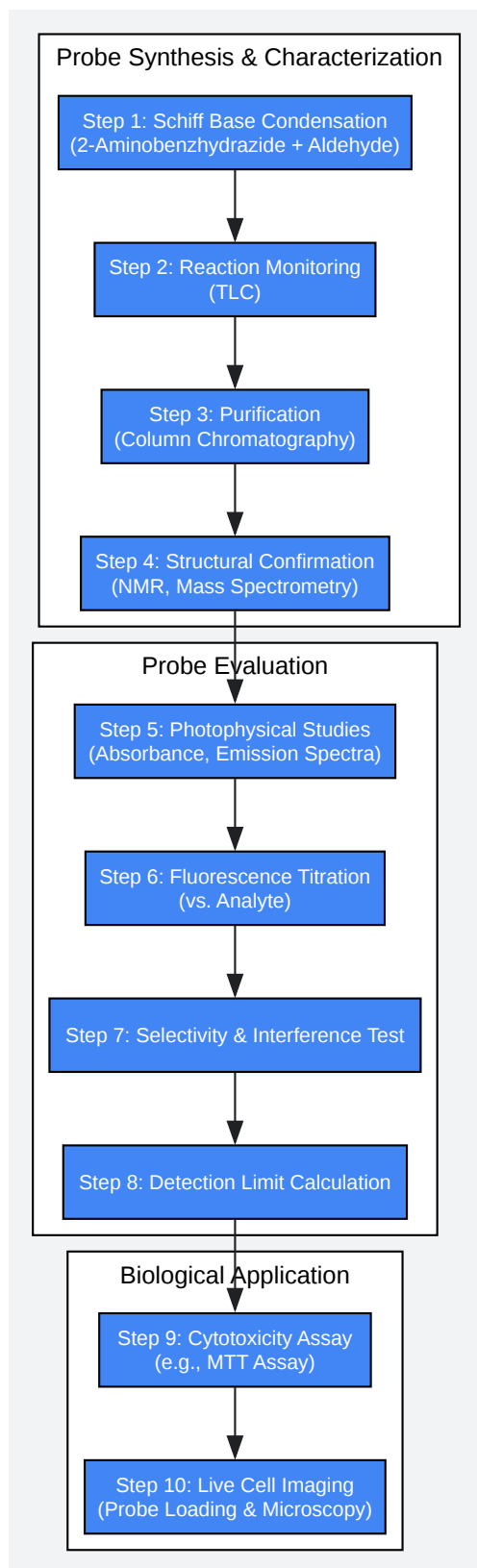
Introduction

2-Aminobenzhydrazide is a versatile scaffold in the design and synthesis of novel fluorescent probes. Its structure, featuring a hydrazide group and an aniline moiety, provides a reactive platform for derivatization, allowing for the strategic attachment of various fluorophores and analyte recognition units. Probes derived from this compound have been successfully employed for the sensitive and selective detection of a wide range of analytes, including metal ions, anions, and reactive oxygen species (ROS). The inherent fluorescence of the aminobenzoate group can be modulated through various photophysical mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), making it an excellent building block for "turn-on" or "turn-off" fluorescent sensors.

Core Signaling Mechanisms

The functionality of **2-aminobenzhydrazide**-based probes often relies on modulating the fluorescence of a linked fluorophore upon analyte binding. The hydrazide group is commonly used to form Schiff bases with aldehydes or ketones, creating a flexible system where the analyte can interact with both the hydrazide and other coordinating atoms.





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